

optimizing (Rac)-GSK547 dosage for in vivo studies

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Compound of Interest		
Compound Name:	(Rac)-GSK547	
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Technical Support Center: (Rac)-GSK547

Welcome to the technical support center for **(Rac)-GSK547**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **(Rac)-GSK547** for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Important Note on Target: Initial information suggested **(Rac)-GSK547** as a RORyt inverse agonist. However, publicly available data consistently identifies GSK547 and its racemate, **(Rac)-GSK547**, as a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] This document will therefore focus on the established mechanism of action of GSK547 as a RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is (Rac)-GSK547 and what is its mechanism of action?

A1: **(Rac)-GSK547** is the racemic mixture of GSK547.[4][5][6] GSK547 is a highly selective and potent inhibitor of RIPK1 (Receptor-Interacting Protein Kinase 1).[1][2][3] RIPK1 is a key enzyme involved in the necroptosis pathway, a form of programmed cell death, and also plays a role in inflammation. By inhibiting RIPK1, GSK547 can modulate inflammatory responses and prevent necroptotic cell death.



Q2: What is the difference between GSK547 and (Rac)-GSK547?

A2: **(Rac)-GSK547** is the racemate of GSK547, meaning it contains an equal mixture of both enantiomers (S)-GSK547 and (R)-GSK547.[4][5] The provided search results primarily discuss the activity of the specific enantiomer GSK547 or do not specify the stereochemistry. It is important to be aware of which form is being used in your experiments as different enantiomers can have different biological activities and pharmacokinetic properties.

Q3: What are the recommended in vivo dosage ranges for GSK547?

A3: The optimal in vivo dosage of GSK547 can vary depending on the animal model, disease context, and route of administration. Published studies have reported a range of effective doses. For example, oral administration of 10 mg/kg/day in mice has been shown to achieve plasma concentrations that result in significant RIPK1 inhibition.[7] Another study reported using 100 mg/kg/day administered in food-based dosing to reduce tumor burden in a mouse model of pancreatic cancer.[1][8] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental setup.

Q4: How should I formulate (Rac)-GSK547 for in vivo administration?

A4: The formulation of **(Rac)-GSK547** depends on the intended route of administration. Due to its limited solubility in aqueous solutions, it often requires a specific vehicle.[9] A common formulation for oral gavage involves dissolving the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[8] For administration in chow, the compound can be mixed with the feed at the desired concentration.[1][7][8] Always ensure the final formulation is a clear solution or a homogenous suspension before administration.

Troubleshooting Guide



Problem	Possible Cause	Suggested Solution
Poor in vivo efficacy	Suboptimal dosage	Perform a dose-response study to identify the most effective dose for your model.
Poor bioavailability	Optimize the formulation and route of administration. Consider pharmacokinetic studies to assess drug exposure.	
Compound degradation	Ensure proper storage of the compound and formulated doses. Prepare fresh formulations as needed.	
Compound precipitation in formulation	Low solubility	Try alternative vehicle components or adjust the ratios. Sonication may help to dissolve the compound.[2] For suspensions, ensure uniform mixing before each administration.
Adverse effects or toxicity in animals	Dosage is too high	Reduce the dosage and carefully monitor the animals for any signs of toxicity.
Vehicle-related toxicity	Administer a vehicle-only control group to assess any effects of the formulation itself.	

Quantitative Data Summary

The following table summarizes key quantitative data for GSK547 from various sources.



Parameter	Value	Species	Assay/Context	Reference
IC50 (RIPK1)	31 nM	Not specified	In vitro kinase assay	[9]
IC ₅₀ (Cell-based necroptosis)	32 nM	L929 cells	TNFα and zVAD induced cell death	[1]
Oral Bioavailability	Improved 400- fold over GSK'963	Mouse	Pharmacokinetic study	[8]
Effective Oral Dose	0.1, 1, 10 mg/kg	Mouse	Acute TNF/zVAD shock model	[7]
Effective Food- based Dose	9.6 and 96 mg/kg/day	Mouse	Pharmacokinetic/ pharmacodynami c study	[7]
Effective Food- based Dose	100 mg/kg/day	Mouse	Pancreatic ductal adenocarcinoma model	[1][8]

Experimental Protocols

Protocol 1: Formulation of (Rac)-GSK547 for Oral Gavage

- Weigh the required amount of (Rac)-GSK547 powder.
- Prepare the vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.
- First, dissolve the (Rac)-GSK547 powder in DMSO.
- Add PEG300 to the solution and mix thoroughly.
- Add Tween-80 and mix until the solution is clear.
- Finally, add the saline and vortex to ensure a homogenous solution.



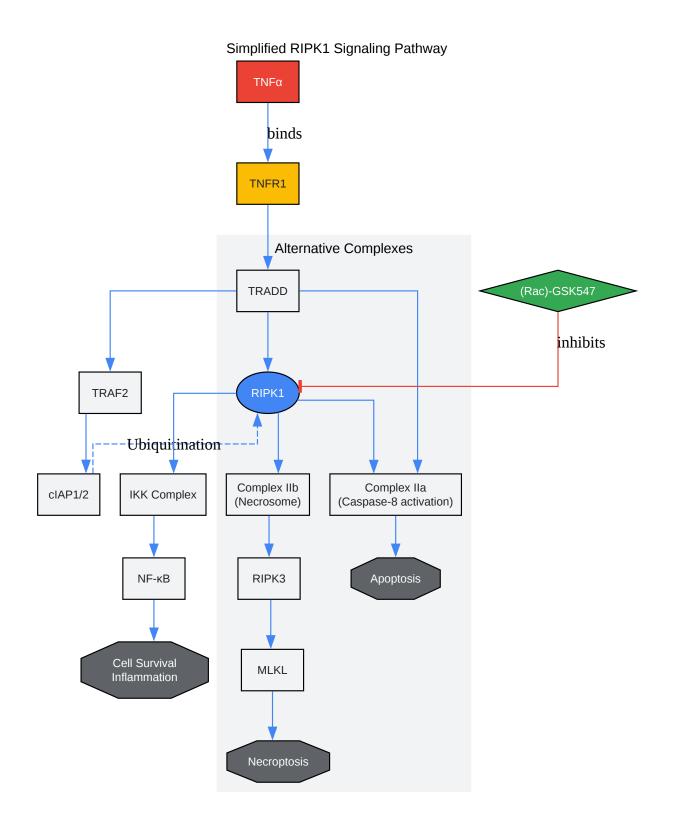
- If precipitation occurs, sonication may be used to aid dissolution.
- Prepare the formulation fresh before each use.

Protocol 2: In Vivo Dosing via Oral Gavage

- Accurately weigh each animal to determine the correct dosing volume.
- Administer the prepared (Rac)-GSK547 formulation or vehicle control using a suitable oral gavage needle.
- Monitor the animals for any immediate adverse reactions.
- Follow the predetermined dosing schedule for the duration of the experiment.

Visualizations





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Caption: Simplified RIPK1 signaling pathway and the inhibitory action of (Rac)-GSK547.



Preparation Phase Formulate (Rac)-GSK547 **Animal Acclimation** and Vehicle Control and Grouping Experimental Phase **Daily Dosing** (e.g., Oral Gavage) Repeated Daily Monitor Animal Health **Collect Samples** and Disease Progression **Analysis Phase Endpoint Analysis** Pharmacokinetic/ (e.g., Tumor Volume, Cytokine Levels) Pharmacodynamic Analysis Statistical Data Analysis

Typical In Vivo Study Workflow with (Rac)-GSK547

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Caption: A typical workflow for an in vivo study involving (Rac)-GSK547.

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